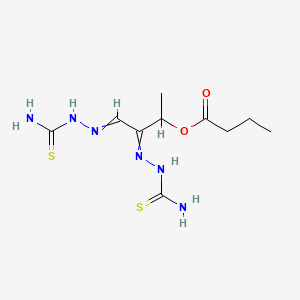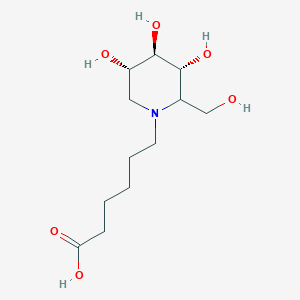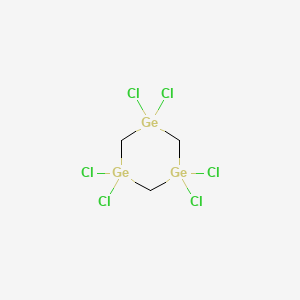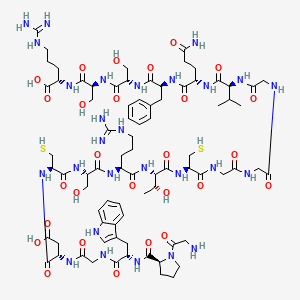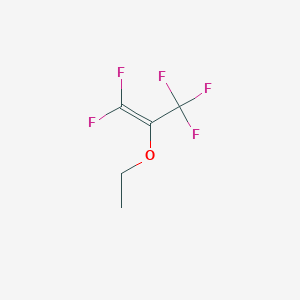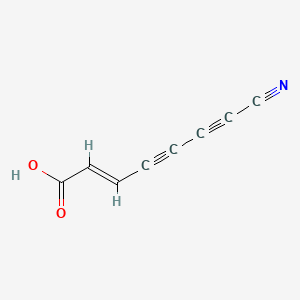
Diatretyne 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is produced by the basidiomycete Tricholoma nudum and the fungus Clitocybe diatreta . This compound has a molecular formula of C8H3NO2 and a molecular weight of 145.11 . Diatretyne 2 is known for its unique structure and significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diatretyne 2 involves several steps. One of the primary methods includes the reaction of appropriate precursors under controlled conditions to form the desired polyacetylenic nitrile structure. The synthesis was first reported by Ashworth et al. in 1958 .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the cultivation of the producing fungi, followed by extraction and purification of the compound. The fungi are typically grown in a nutrient-rich medium, and the compound is isolated using organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions: Diatretyne 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Diatretyne 2 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of polyacetylenic nitriles.
Biology: It is studied for its antibiotic properties and its potential use in combating bacterial infections.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of Diatretyne 2 involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to bacterial cell death. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Nudic Acid B: Another antibiotic polyacetylenic nitrile with similar biological activity.
Diatretyne Nitrile: A closely related compound with a similar structure.
Uniqueness: Diatretyne 2 is unique due to its specific structure and the presence of a cyano group, which contributes to its distinct reactivity and biological activity .
Eigenschaften
CAS-Nummer |
463-15-0 |
|---|---|
Molekularformel |
C8H3NO2 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
(E)-7-cyanohept-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H3NO2/c9-7-5-3-1-2-4-6-8(10)11/h4,6H,(H,10,11)/b6-4+ |
InChI-Schlüssel |
DMGKNZBGIHCAMP-GQCTYLIASA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C#CC#CC#N |
Kanonische SMILES |
C(=CC(=O)O)C#CC#CC#N |
melting_point |
179 - 180 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


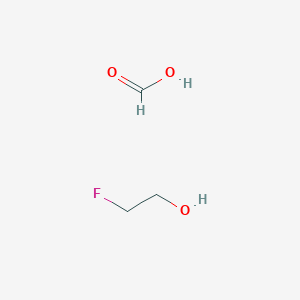

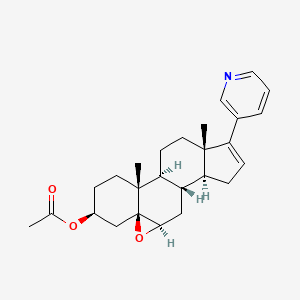
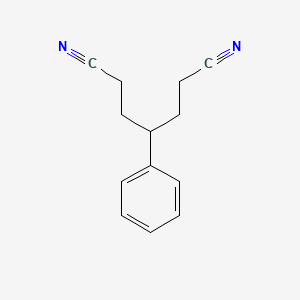

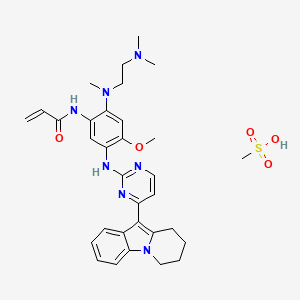
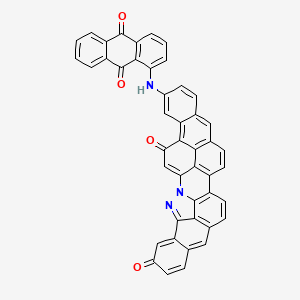
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)

